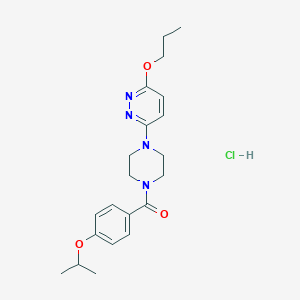
2-Phenyl-1,3-oxazinane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1,3-oxazinane hydrochloride is a heterocyclic compound that features a six-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest in the field of organic chemistry due to its potential applications in pharmaceuticals, agrochemicals, and materials science. The presence of the phenyl group enhances its chemical reactivity and potential biological activity.
Mechanism of Action
Target of Action
Similar compounds, such as 1,3-oxazinanes, have been found to be key structural units in bioactive natural products and pharmaceutically important molecules .
Mode of Action
It’s known that 1,3-oxazinanes, a class of compounds to which 2-phenyl-1,3-oxazinane hydrochloride belongs, are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . This suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that 1,3-oxazinanes are frequently found in biologically active molecules and pharmaceuticals . This suggests that this compound might affect similar biochemical pathways.
Result of Action
It’s known that 1,3-oxazinanes, a class of compounds to which this compound belongs, are key structural units in bioactive natural products and pharmaceutically important molecules . This suggests that this compound might have similar molecular and cellular effects.
Action Environment
It’s known that the synthesis of 1,3-oxazinanes is promoted by ecofriendly silica-supported hclo4 as the catalyst . This suggests that environmental factors might play a role in the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3-oxazinane hydrochloride typically involves the cyclization of amino alcohols with appropriate reagents. One common method is the intramolecular cyclization of N-Cbz-protected diazoketones, derived from α-amino acids, using silica-supported perchloric acid (HClO4) as a catalyst . This reaction proceeds under mild conditions and offers good yields.
Another approach involves the reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one . This multicomponent reaction produces 1,3-oxazines, which can be further modified to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,3-oxazinane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazinone derivatives.
Reduction: Reduction reactions can convert the oxazinane ring to more saturated heterocycles.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazinane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazinanes, oxazinones, and other heterocyclic derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Phenyl-1,3-oxazinane hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex heterocyclic compounds and polymers.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It can be used in the design of pharmaceuticals with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, dyes, and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Morpholine (1,4-oxazinane): A widely studied compound with applications in pharmaceuticals and agrochemicals.
1,3-Oxazine: Another heterocyclic compound with significant pharmacological and materials applications.
Uniqueness
2-Phenyl-1,3-oxazinane hydrochloride is unique due to the presence of the phenyl group, which enhances its chemical reactivity and potential biological activity. This distinguishes it from other oxazinane derivatives and makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-phenyl-1,3-oxazinane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;/h1-3,5-6,10-11H,4,7-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGWUBMWKSXHIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(OC1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl (2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2630994.png)
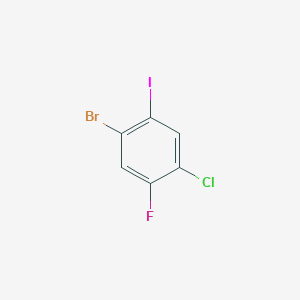
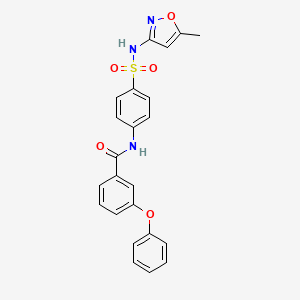
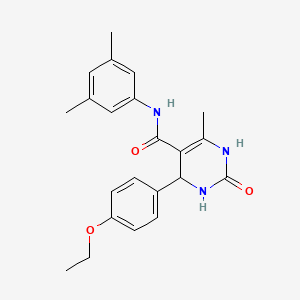
![ethyl 2-{2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2631003.png)
![N-[(4-Chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-3-nitro-benzamide](/img/structure/B2631004.png)


![1-Phenylbicyclo[1.1.1]pentane](/img/structure/B2631007.png)
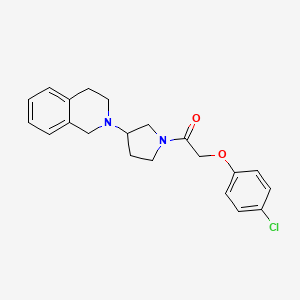
![11-(6-Ethyl-5-fluoropyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2631010.png)
![N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B2631012.png)
